molecular formula C9H4F2O2S B15363095 4,6-Difluoro-1-benzothiophene-2-carboxylic acid CAS No. 826995-56-6

4,6-Difluoro-1-benzothiophene-2-carboxylic acid

Cat. No.: B15363095
CAS No.: 826995-56-6
M. Wt: 214.19 g/mol
InChI Key: RLSMMULSYJJIAT-UHFFFAOYSA-N
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Description

4,6-Difluoro-1-benzothiophene-2-carboxylic acid is a fluorinated aromatic compound belonging to the benzothiophene family. This compound features a benzothiophene core with two fluorine atoms at positions 4 and 6, and a carboxylic acid group at position 2. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-1-benzothiophene-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophenes followed by fluorination and oxidation steps. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to streamline the process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 4,6-Difluoro-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid group into alcohols or other reduced forms.

  • Substitution: The fluorine atoms can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Esters, amides, and other oxidized derivatives.

  • Reduction: Alcohols and other reduced forms.

  • Substitution: A wide range of functionalized derivatives.

Scientific Research Applications

4,6-Difluoro-1-benzothiophene-2-carboxylic acid has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of fluorinated compounds.

  • Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is explored for its therapeutic potential in treating various diseases, leveraging its unique chemical structure.

  • Industry: Its derivatives are used in the development of new materials and chemicals with enhanced properties.

Mechanism of Action

The mechanism by which 4,6-Difluoro-1-benzothiophene-2-carboxylic acid exerts its effects depends on its specific application. For instance, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 4,5-Difluoro-1-benzothiophene-2-carboxylic acid

  • 4,6-Difluoro-1-benzofuran-2-carboxylic acid

Properties

CAS No.

826995-56-6

Molecular Formula

C9H4F2O2S

Molecular Weight

214.19 g/mol

IUPAC Name

4,6-difluoro-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C9H4F2O2S/c10-4-1-6(11)5-3-8(9(12)13)14-7(5)2-4/h1-3H,(H,12,13)

InChI Key

RLSMMULSYJJIAT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1F)C=C(S2)C(=O)O)F

Origin of Product

United States

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